molecular formula C16H24N2O4 B8132120 (s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate

(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate

Cat. No.: B8132120
M. Wt: 308.37 g/mol
InChI Key: XZXKXJSHUSGLJH-VGMFFHCQSA-N
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Description

(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a tert-butyl group, which is known for its steric hindrance and unique reactivity patterns . This compound is often utilized in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate typically involves the use of tert-butyl esters and imidazolidinones. One common method involves the reaction of tert-butyl hydroperoxide with benzyl cyanides under metal-free conditions to form tert-butyl esters . Another method includes the use of tert-butyl nitrite for the synthesis of N-nitroso compounds from secondary amines under solvent-free conditions .

Industrial Production Methods

Industrial production of this compound often employs flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: tert-butyl hydroperoxide

    Reduction: Lithium aluminum hydride

    Substitution: N-bromosuccinimide under acidic conditions

Major Products Formed

Scientific Research Applications

(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate involves its interaction with various molecular targets and pathways. The tert-butyl group can undergo site-selective and product chemoselective hydroxylation, leading to the formation of primary alcohols . This reactivity is influenced by steric, electronic, medium, and torsional effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(s)-2-Tert-butyl-3-methyl-4-oxoimidazolidin-1-ium (s)-2-hydroxy-2-phenylacetate stands out due to its dual functionality, combining the steric hindrance of the tert-butyl group with the reactivity of the imidazolidinone and hydroxy-phenylacetate moieties. This unique combination makes it highly versatile in various chemical transformations and applications.

Properties

IUPAC Name

(2S)-2-tert-butyl-3-methylimidazolidin-4-one;(2S)-2-hydroxy-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C8H8O3/c1-8(2,3)7-9-5-6(11)10(7)4;9-7(8(10)11)6-4-2-1-3-5-6/h7,9H,5H2,1-4H3;1-5,7,9H,(H,10,11)/t2*7-/m00/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXKXJSHUSGLJH-VGMFFHCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C.C1=CC=C(C=C1)C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1NCC(=O)N1C.C1=CC=C(C=C1)[C@@H](C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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